(2R,4R)-2,4-diazidopentane
Description
(2R,4R)-2,4-Diazidopentane is a stereospecific organic compound featuring two azide (-N₃) groups at the 2nd and 4th positions of a pentane backbone, with both stereocenters in the R configuration. Azides are highly reactive functional groups, making this compound valuable in click chemistry, explosives, and pharmaceutical synthesis. Hypothetically, its reactivity aligns with other diazidoalkanes, which undergo cycloaddition reactions (e.g., Huisgen reaction) or decompose explosively under heat or shock .
Properties
CAS No. |
798568-75-9 |
|---|---|
Molecular Formula |
C5H10N6 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(2R,4R)-2,4-diazidopentane |
InChI |
InChI=1S/C5H10N6/c1-4(8-10-6)3-5(2)9-11-7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 |
InChI Key |
AWJFANPWIBNSDY-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](C)N=[N+]=[N-])N=[N+]=[N-] |
Canonical SMILES |
CC(CC(C)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2,4-diazidopentane typically involves the azidation of a suitable precursor. One common method is the reaction of (2R,4R)-2,4-dibromopentane with sodium azide in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the substitution of bromine atoms with azido groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2,4-diazidopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Sodium Azide (NaN3):
Dimethylformamide (DMF): Common solvent for azidation reactions.
Lithium Aluminum Hydride (LiAlH4): Reducing agent for converting azides to amines.
Copper Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of azido groups.
Scientific Research Applications
(2R,4R)-2,4-diazidopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate for the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of polymers and other materials with azido functionalities.
Bioconjugation: Employed in the modification of biomolecules through click chemistry, particularly in the formation of triazole linkages.
Medicinal Chemistry: Investigated for its potential in drug development, especially in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of (2R,4R)-2,4-diazidopentane largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido groups act as 1,3-dipoles that react with alkynes or alkenes to form triazoles. In reduction reactions, the azido groups are converted to amines, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Functional Group and Reactivity
Key Observations :
- Azides (in diazidopentane) exhibit higher reactivity than amines (DAP) or thioethers (dithiapentane), enabling applications in rapid conjugation (click chemistry). However, azides pose explosion risks, unlike stable thioethers .
- Stereochemistry : The (2R,4R) configuration in diazidopentane may enhance enantioselectivity in catalysis or ligand binding, similar to (2R,4R)-phosphine ligands in ruthenium complexes .
Structural and Thermodynamic Properties
- Molecular Geometry : The (2R,4R) configuration imposes a specific spatial arrangement, analogous to (2R,4R)-dimethylheptanedioic acid, which adopts a folded conformation for hydrogen bonding .
- Thermodynamic Stability : Azides are less stable than hydroxyl or fluorine substituents. For example, (2R,4R)-pentanediol is stable under ambient conditions , whereas diazidopentane may decompose under UV light or heat.
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